molecular formula C11H10N2O B13996229 5-(4-Aminophenyl)pyridin-2-OL CAS No. 1159819-58-5

5-(4-Aminophenyl)pyridin-2-OL

Cat. No.: B13996229
CAS No.: 1159819-58-5
M. Wt: 186.21 g/mol
InChI Key: DZJVMCPHAYAQNF-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)pyridin-2-OL is an organic compound that features a pyridine ring substituted with an aminophenyl group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)pyridin-2-OL can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-2-one derivatives, while reduction of the nitro group results in the formation of aminophenyl derivatives.

Scientific Research Applications

5-(4-Aminophenyl)pyridin-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-Aminophenyl)pyridin-2-OL exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Aminophenyl)pyridin-2-OL include:

  • Pyridin-2-ol
  • 4-Aminophenol
  • 5-(4-Nitrophenyl)pyridin-2-OL

Uniqueness

This compound is unique due to the presence of both an aminophenyl group and a hydroxyl group on the pyridine ring

Biological Activity

5-(4-Aminophenyl)pyridin-2-OL, also known as CAS No. 1159819-58-5, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 1159819-58-5
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of p38 MAPK, a protein kinase involved in inflammatory responses. This suggests that this compound may also inhibit pathways related to pain and inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridin-2(1H)-one, including those similar to this compound, possess antimicrobial properties against various pathogens, including resistant strains .

Therapeutic Applications

  • Analgesic Properties : Research has indicated that compounds structurally related to this compound can effectively prevent mechanical allodynia in rat models, suggesting potential applications in pain management .
  • Anticancer Potential : The compound's ability to interact with cellular pathways may position it as a candidate for further exploration in cancer therapy, particularly in targeting tumor microenvironments influenced by inflammatory cytokines .

Study 1: Analgesic Effects in Rat Models

A study evaluated a series of pyridinone derivatives for their efficacy in preventing mechanical allodynia induced by inflammation. Among these, compounds with structural similarities to this compound demonstrated significant analgesic effects, particularly through the inhibition of the p38 MAPK pathway .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridine derivatives. The results indicated that compounds similar to this compound exhibited substantial antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a therapeutic agent against resistant bacterial strains .

Properties

CAS No.

1159819-58-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(4-aminophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,12H2,(H,13,14)

InChI Key

DZJVMCPHAYAQNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)N

Origin of Product

United States

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